molecular formula C16H16N2O2S B2980222 3-butoxy-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865545-96-6

3-butoxy-N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B2980222
CAS No.: 865545-96-6
M. Wt: 300.38
InChI Key: JQXSVRGIAQBTLZ-UHFFFAOYSA-N
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Description

3-Butoxy-N-(3-cyanothiophen-2-yl)benzamide is a benzamide derivative characterized by a 3-butoxy substituent on the benzamide ring and a 3-cyanothiophen-2-yl group attached to the amide nitrogen. The butoxy chain enhances lipophilicity compared to shorter alkoxy groups, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

3-butoxy-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-3-8-20-14-6-4-5-12(10-14)15(19)18-16-13(11-17)7-9-21-16/h4-7,9-10H,2-3,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXSVRGIAQBTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(3-cyanothiophen-2-yl)benzamide typically involves the reaction of 3-cyanothiophene-2-amine with butoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(3-cyanothiophen-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-butoxy-N-(3-cyanothiophen-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butoxy-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyanothiophene moiety can interact with nucleophilic sites, while the benzamide structure can form hydrogen bonds with target proteins. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-butoxy-N-(3-cyanothiophen-2-yl)benzamide with structurally related compounds:

Compound Name Substituents on Benzamide Amine Moiety Molecular Weight (g/mol) logP Melting Point (°C) Biological Activity
This compound 3-butoxy 3-cyanothiophen-2-yl ~300.27* ~3.68† Not reported Not reported
N-(3-cyanothiophen-2-yl)benzamide None 3-cyanothiophen-2-yl 228.27 2.18 Not reported Not reported
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) None 2-(3,4-dimethoxyphenyl)ethyl 285‡ ~2.5§ 90 Not reported
CGSI-1 (2-fluoro-6-hydroxy-N-(3-(4-hydroxy-6-methylpyrimidin-2-yl)phenyl)benzamide) 2-fluoro-6-hydroxy 3-(4-hydroxy-6-methylpyrimidin-2-yl)phenyl ~400¶ Not reported Not reported Cystathionine gamma-synthase inhibitor
PH-797804 (3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-N,4-dimethylbenzamide) 3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl N,4-dimethyl Not reported Not reported Not reported Osteoarthritis agent

Notes:

  • *Estimated by adding butoxy group (C₄H₉O, +73 g/mol) to N-(3-cyanothiophen-2-yl)benzamide .
  • †Predicted logP increase due to butoxy’s hydrophobicity (each CH₂ group contributes ~0.5 to logP) .
  • ‡Calculated from molecular formula C₁₇H₁₉NO₃.
  • §Estimated based on methoxy group contributions.
  • ¶Approximated from molecular structure.
Key Observations:

Lipophilicity: The butoxy group in this compound increases logP compared to analogs with smaller substituents (e.g., methoxy in Rip-B). This may enhance membrane permeability but reduce aqueous solubility .

Steric Effects: The bulky butoxy chain could hinder binding to sterically sensitive targets compared to compact substituents like cyano or methoxy .

Electron Effects: The cyano group in 3-cyanothiophen-2-yl may stabilize the molecule through resonance or dipole interactions, contrasting with Rip-B’s electron-donating methoxy groups .

Biological Activity

3-butoxy-N-(3-cyanothiophen-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including relevant case studies, research findings, and a comparative analysis of its effects against various biological targets.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C14_{14}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 270.34 g/mol

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The following sections detail these activities based on various studies.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains. A study indicated that it demonstrated significant inhibitory effects at varying concentrations, suggesting its potential as a lead compound in developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1830 µg/mL
Pseudomonas aeruginosa1270 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound exhibited cytotoxic effects, leading to apoptosis in specific cell types.

Case Studies

  • HepG2 Cell Line : In vitro studies showed that the compound induced significant apoptosis in HepG2 liver cancer cells, with an IC50 value indicating effective cytotoxicity.
    • IC50 Value : 25 µM
    • Mechanism : Induction of apoptosis was confirmed through Annexin V-FITC/PI staining, showing increased early and late apoptotic cells compared to control groups.
  • MCF-7 Cell Line : The compound also demonstrated activity against MCF-7 breast cancer cells.
    • IC50 Value : 30 µM
    • Mechanism : Flow cytometry analysis revealed cell cycle arrest at the G1/S phase, suggesting interference with cell proliferation pathways.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown that disrupting microtubule dynamics can lead to cancer cell death.
  • Apoptosis Induction : The compound's ability to increase apoptosis markers (caspase activation) points towards its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that modifications in the chemical structure can significantly influence biological activity.

Compound IC50 (µM) Activity Type
This compound25Anticancer
N-(4-methylphenyl)-N'-(3-cyanothiophen-2-yl)urea40Anticancer
N-(3-cyanothiophen-2-yl)benzamide60Antimicrobial

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